Sorbic chloride
Overview
Description
Sorbic chloride, also known as (2E,4E)-2,4-Hexadienoyl chloride, is an organic compound with the molecular formula C6H7ClO. It is a derivative of sorbic acid and is characterized by the presence of a conjugated diene system and an acyl chloride functional group. This compound is a colorless to yellow liquid and is primarily used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbic chloride can be synthesized through the reaction of sorbic acid with thionyl chloride (SOCl2). The reaction typically involves the following steps:
- Sorbic acid is dissolved in an appropriate solvent such as dichloromethane.
- Thionyl chloride is added dropwise to the solution under an inert atmosphere.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures until the evolution of hydrogen chloride gas ceases.
- The solvent is then removed under reduced pressure to yield this compound as a colorless to yellow liquid .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: Sorbic chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group in this compound is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Addition Reactions: The conjugated diene system in this compound can participate in addition reactions, such as Diels-Alder reactions, to form cyclic compounds.
Hydrolysis: this compound readily hydrolyzes in the presence of water to form sorbic acid and hydrogen chloride .
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are commonly used solvents.
Catalysts: Lewis acids such as aluminum chloride can be used to catalyze certain reactions .
Major Products Formed:
Esters: Reaction with alcohols.
Amides: Reaction with amines.
Thioesters: Reaction with thiols.
Cyclic Compounds: Through Diels-Alder reactions .
Scientific Research Applications
Sorbic chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: this compound is used in the production of specialty chemicals, coatings, and adhesives .
Mechanism of Action
The mechanism of action of sorbic chloride is primarily based on its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic applications to modify the structure and properties of organic compounds .
Comparison with Similar Compounds
Crotonoyl chloride: Similar structure but with a shorter carbon chain.
Cinnamoyl chloride: Contains a phenyl group instead of a conjugated diene.
Palmitoleoyl chloride: A longer chain fatty acyl chloride .
Uniqueness of Sorbic Chloride:
Conjugated Diene System: The presence of a conjugated diene system in this compound makes it unique compared to other acyl chlorides. This feature allows it to participate in specific reactions such as Diels-Alder reactions.
Versatility: this compound’s reactivity with a wide range of nucleophiles makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(2E,4E)-hexa-2,4-dienoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO/c1-2-3-4-5-6(7)8/h2-5H,1H3/b3-2+,5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTWTVFDPBKQNU-MQQKCMAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2614-88-2 | |
Record name | (2E,4E)-hexa-2,4-dienoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of sorbic chloride highlighted in the provided research papers?
A1: The research papers primarily focus on using this compound as a building block in organic synthesis. Specifically, it's employed in a one-pot reaction with anilines and hexanoic anhydride to synthesize anilide compounds [].
Q2: What makes this synthetic approach using this compound advantageous?
A2: The described method offers a streamlined, one-pot synthesis for anilides []. This means multiple reaction steps are combined into a single reaction vessel, simplifying the procedure and potentially improving yields. This is in contrast to more complex and potentially lower-yielding multi-step synthetic routes.
Q3: Beyond its use in synthesis, are there any insights into the thermal properties of this compound?
A3: Yes, one study reveals that this compound exhibits relatively low thermal stability. It undergoes evaporation/decomposition starting at room temperature and continuing up to 120 °C []. This information is crucial for understanding its handling and storage requirements, especially in warmer climates or during reactions involving heat.
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